4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine
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Overview
Description
4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine is a complex organic compound that features a morpholine ring attached to a phenylpropyl group, which is further substituted with a 3,4-dimethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine typically involves multiple steps. One common approach is to start with the preparation of the intermediate 3-(3,4-dimethoxyphenoxy)-3-phenylpropylamine. This intermediate can be synthesized through a series of reactions including alkylation, reduction, and substitution reactions. The final step involves the reaction of the intermediate with morpholine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Disubstituted maleimides: Compounds with similar substitution patterns on the aromatic ring.
3,4-Dimethoxyphenylpropionic acid: A structurally related compound with different functional groups.
Uniqueness
4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
157846-75-8 |
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Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]morpholine |
InChI |
InChI=1S/C21H27NO4/c1-23-20-9-8-18(16-21(20)24-2)26-19(17-6-4-3-5-7-17)10-11-22-12-14-25-15-13-22/h3-9,16,19H,10-15H2,1-2H3 |
InChI Key |
RIMYWGZBXQDWKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(CCN2CCOCC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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